molecular formula C10H14BrN3O B13231997 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane

Cat. No.: B13231997
M. Wt: 272.14 g/mol
InChI Key: ZRBNTPPDRJTNGO-UHFFFAOYSA-N
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Description

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[310]hexane is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group

Preparation Methods

The synthesis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination and subsequent cyclization to form the desired bicyclic structure . Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrazine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include inhibition of metabolic processes or signal transduction pathways .

Biological Activity

The compound 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane , also known by its CAS number 301326-27-2, is a heterocyclic compound that has garnered attention in pharmacological research for its potential biological activities. This article reviews the existing literature on its biological activity, particularly in the context of anticancer properties and other therapeutic applications.

The molecular formula of the compound is C10H11BrN4OC_{10}H_{11}BrN_{4}O, with a molecular weight of 283.12 g/mol. The predicted boiling point is approximately 444.7 °C, and it has a density of 1.61 g/cm³ .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the 3-azabicyclo[3.1.0]hexane framework, including derivatives similar to the compound . For instance, a study evaluated various derivatives for their antiproliferative effects on several cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells. The results indicated that compounds exhibited IC50 values ranging from 4.2 to 24.1 μM , demonstrating significant cytotoxicity .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHeLa15.0
Compound BCT2613.5
Compound CK5628.0
Compound DJurkat12.0

The studies revealed that treatment with these compounds led to cell cycle arrest and apoptosis in HeLa and CT26 cells, with a notable accumulation of cells in the SubG1 phase, indicative of apoptotic processes .

The mechanisms underlying the biological activity of this class of compounds may involve modulation of key signaling pathways associated with cancer progression, such as the p53 signaling pathway and STAT3/JAK2 signaling . The interaction with these pathways suggests that such compounds could potentially inhibit tumor growth and metastasis.

Case Studies

A significant case study involved the evaluation of a related compound's effect on tumor growth in vivo using Balb/C mice models bearing CT26 tumors. The administration of these compounds resulted in a marked reduction in tumor size compared to control groups, underscoring their potential as therapeutic agents against specific cancers .

Properties

Molecular Formula

C10H14BrN3O

Molecular Weight

272.14 g/mol

IUPAC Name

1-(4-bromo-2-methylpyrazol-3-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C10H14BrN3O/c1-9-5-13(2)6-10(9,15-9)8-7(11)4-12-14(8)3/h4H,5-6H2,1-3H3

InChI Key

ZRBNTPPDRJTNGO-UHFFFAOYSA-N

Canonical SMILES

CC12CN(CC1(O2)C3=C(C=NN3C)Br)C

Origin of Product

United States

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